1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one
Description
1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at the 3-position and a methylthio (-SMe) group at the 2-position. The propan-2-one (acetone) moiety is attached to the aromatic ring, making this compound a substituted aryl ketone. Its molecular formula is C₁₂H₁₆OS, with a molar mass of 208.32 g/mol.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-6-5-7-11(8-9(2)13)12(10)14-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
MYBJNYVPISUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one typically involves the alkylation of a phenyl ring followed by the introduction of the methylthio group. One common method involves the Friedel-Crafts acylation of 3-ethylphenyl with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:
Substituent Position and Electronic Effects
- Ortho vs. Para Substituents : The target compound’s 2-methylthio and 3-ethyl groups create steric hindrance and moderate electron-donating effects, reducing ketone electrophilicity compared to para-substituted analogs like 1-(4-(methylthio)phenyl)propan-2-one. The para-substituent allows better resonance stabilization, enhancing reactivity in nucleophilic additions .
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one significantly increases the ketone’s electrophilicity, making it more reactive in reductive amination (e.g., fenfluramine synthesis) compared to alkylthio-substituted analogs .
Functional Group Modifications
- Enone Systems: Compounds like (E)-1-(4-(methylthio)phenyl)-5-phenylpent-2-en-1-one exhibit extended conjugation, which stabilizes the ketone via resonance and facilitates cyclooligomerization reactions. This contrasts with the saturated propan-2-one moiety in the target compound, which lacks such stabilization .
- Hydroxyl Groups : Derivatives with hydroxyl substituents (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) demonstrate higher solubility in polar solvents due to hydrogen bonding, a feature absent in sulfur- or alkyl-substituted analogs .
Metabolic and Analytical Considerations
- Metabolic Pathways : The methylthio group in 1-(3-(methylthio)phenyl)propan-2-one and related compounds influences metabolic degradation. For example, oxidative deamination of 4-MTA produces 1-(4-(methylthio)phenyl)propan-2-one as a ketone metabolite, highlighting the role of sulfur in biotransformation .
- Detection in Complex Matrices : Sulfur-containing analogs like 1-(methyldisulfanyl)propan-2-one are detectable via GC-MS due to their volatility and distinct fragmentation patterns, suggesting similar analytical approaches could be applied to the target compound .
Biological Activity
1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one, a derivative of propiophenone, is an organic compound characterized by its unique structural features, including an ethyl and a methylthio group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Synthesis
The molecular formula of 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one enables it to engage in significant biochemical interactions. It is typically synthesized through the Friedel-Crafts acylation reaction, where 3-ethyl-2-(methylthio)benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This process is crucial for generating the compound's active form, which is essential for its biological effects.
Biological Activity Overview
Research indicates that derivatives of 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one may exhibit notable biological activity, making them candidates for drug discovery. The methylthio group enhances the compound's reactivity and binding affinity, potentially influencing its pharmacological profile. The following sections summarize key findings related to its biological activities.
1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one's mechanism of action involves interactions with various enzymes and receptors. Studies suggest that it may modulate the activity of specific biological pathways, which could lead to therapeutic applications. Understanding these interactions is critical for evaluating the compound's safety and efficacy.
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For instance, compounds with structural similarities to 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one have shown significant anticancer activity against various cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer). These studies often employ assays such as MTT to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 15.5 |
| Compound B | HCT-116 | 20.3 |
| Compound C | MiaPaCa-2 | 18.7 |
Induction of Apoptosis
Further research has demonstrated that certain derivatives induce apoptosis in cancer cells. For example, compounds structurally related to 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one have been shown to activate apoptotic pathways, leading to increased rates of late apoptosis or necrosis in tested cell lines.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-(3-Ethyl-2-(methylthio)phenyl)propan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-(Methylthio)phenyl)propan-2-one | Lacks ethyl group | Different substitution pattern |
| 1-(4-(Methylthio)phenyl)propan-2-one | Lacks ethyl group | Different substitution pattern |
| 1-(3-Ethylphenyl)propan-2-one | Lacks methylthio group | No sulfur-containing group |
The specific arrangement of the ethyl and methylthio groups on the phenyl ring significantly influences both chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
